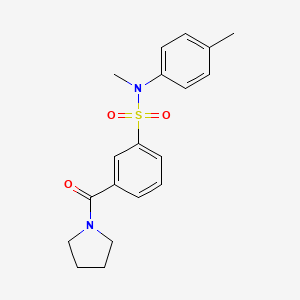
phenyl(2-piperidinyl)phosphinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenyl(2-piperidinyl)phosphinic acid, also known as CPPene, is a phosphinic acid derivative that has been extensively studied for its potential therapeutic applications. CPPene has been shown to have anticonvulsant, neuroprotective, and anti-inflammatory properties, making it a promising candidate for the treatment of various neurological disorders. Synthesis Method: CPPene can be synthesized using a variety of methods, including the reaction of 2-piperidinecarboxylic acid with phenylphosphonic dichloride, or the reaction of 2-piperidinecarboxylic acid with phenylphosphonic acid anhydride. The synthesis of CPPene is a multi-step process that requires careful attention to detail, as the purity of the final product is critical for its use in scientific research. Scientific Research Application: CPPene has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to have anticonvulsant properties, making it a potential treatment for epilepsy. CPPene has also been studied for its neuroprotective properties, which may make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, CPPene has been shown to have anti-inflammatory properties, which may make it a potential treatment for inflammatory disorders such as multiple sclerosis. Mechanism of Action: CPPene's mechanism of action is not fully understood, but it is believed to act by inhibiting the enzyme gamma-aminobutyric acid transaminase (GABA-T). GABA-T is responsible for the breakdown of GABA, a neurotransmitter that plays a critical role in the regulation of neuronal activity. By inhibiting GABA-T, CPPene may increase the levels of GABA in the brain, which may contribute to its anticonvulsant and neuroprotective properties. Biochemical and Physiological Effects: CPPene has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which may contribute to its anticonvulsant and neuroprotective properties. Additionally, CPPene has been shown to decrease the levels of glutamate, an excitatory neurotransmitter that can contribute to neuronal damage. CPPene has also been shown to have anti-inflammatory properties, which may contribute to its potential therapeutic applications in inflammatory disorders. Advantages and Limitations for Lab Experiments: CPPene has several advantages for use in lab experiments. It is a well-studied compound with a known mechanism of action, making it a reliable tool for investigating the role of GABA in various neurological disorders. Additionally, CPPene has been shown to have low toxicity, making it a safe compound to use in animal studies. However, CPPene's low solubility in water can make it difficult to administer in certain experimental settings, and its high cost may limit its use in large-scale studies. Future Directions: There are several future directions for research on CPPene. One area of interest is its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand CPPene's mechanism of action and its effects on neuronal activity. Finally, the development of more efficient synthesis methods for CPPene could make it a more accessible tool for scientific research.
属性
IUPAC Name |
phenyl(piperidin-2-yl)phosphinic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16NO2P/c13-15(14,10-6-2-1-3-7-10)11-8-4-5-9-12-11/h1-3,6-7,11-12H,4-5,8-9H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWVCMXAROKJDNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)P(=O)(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16NO2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl(piperidin-2-yl)phosphinic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-N,N-diethyl-4-piperidinecarboxamide](/img/structure/B5202067.png)
![N-({1-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzyl]-3-piperidinyl}methyl)-2-furamide](/img/structure/B5202068.png)

![1-cyclohexyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5202085.png)



![2-bromo-N-({[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5202113.png)
![4-({4-[2-cyano-2-(4-fluorophenyl)vinyl]-2-ethoxyphenoxy}methyl)benzoic acid](/img/structure/B5202120.png)
![3-(4-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinyl)-2,5-dimethylpyrazine](/img/structure/B5202123.png)
![N-{4-[(2-methyl-1-piperidinyl)carbonyl]phenyl}acetamide](/img/structure/B5202131.png)
![2-[2-(4-bicyclo[2.2.1]hept-2-yl-1-piperazinyl)ethoxy]ethanol](/img/structure/B5202137.png)
![2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]dec-8-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B5202143.png)
